2,4-Dimethoxy-2'-hydroxychalcone

Anti-inflammatory Cytotoxicity profiling Structure-activity relationship

2,4-Dimethoxy-2'-hydroxychalcone (CAS 36685-63-9; synonyms: 2′-hydroxy-2,4-dimethoxychalcone, 2,4-DMC) is a fully synthetic chalcone derivative belonging to the α,β-unsaturated ketone class of open-chain flavonoids. Its structure is defined by a 2′-hydroxy substituent on the A-ring (adjacent to the carbonyl) and 2,4-dimethoxy groups on the B-ring, a substitution pattern that places two electron-donating methoxy groups on the B-ring while retaining the critical 2′-OH for intramolecular hydrogen bonding with the carbonyl oxygen.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B3263098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-2'-hydroxychalcone
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC
InChIInChI=1S/C17H16O4/c1-20-13-9-7-12(17(11-13)21-2)8-10-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3/b10-8+
InChIKeyORIBPRISLKRPRQ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-2'-hydroxychalcone – A 2′-Hydroxy-Methoxylated Chalcone with a Distinct Substitution Pattern for Anti-Inflammatory and Chemopreventive Research


2,4-Dimethoxy-2'-hydroxychalcone (CAS 36685-63-9; synonyms: 2′-hydroxy-2,4-dimethoxychalcone, 2,4-DMC) is a fully synthetic chalcone derivative belonging to the α,β-unsaturated ketone class of open-chain flavonoids [1]. Its structure is defined by a 2′-hydroxy substituent on the A-ring (adjacent to the carbonyl) and 2,4-dimethoxy groups on the B-ring, a substitution pattern that places two electron-donating methoxy groups on the B-ring while retaining the critical 2′-OH for intramolecular hydrogen bonding with the carbonyl oxygen [1][2]. This compound has been investigated as a COX-2-catalyzed prostaglandin E₂ (PGE₂) production inhibitor in LPS-stimulated RAW 264.7 macrophages [2] and has been directly compared against closely related 2′-hydroxy-2-methoxychalcone isomers in head-to-head anti-inflammatory and anti-melanogenic assays [3].

Why 2,4-Dimethoxy-2'-hydroxychalcone Cannot Be Interchanged with Other 2′-Hydroxychalcone Isomers in Anti-Inflammatory or Chemopreventive Studies


The position and number of methoxy substituents on the 2′-hydroxychalcone scaffold fundamentally dictate both the magnitude of biological activity and the therapeutic window. In a direct three-way comparison of 2′-hydroxy-2-methoxychalcone regioisomers, the 2,4-dimethoxy B-ring configuration (2,4-DMC) exhibited a distinct profile: while 2,6′-DMC showed the strongest NO inhibition (61.95% at 10 µM), 2,4-DMC was the only analog non-cytotoxic at concentrations up to 20 µM in RAW 264.7 macrophages, double the non-cytotoxic ceiling of the 2,5′-DMC and 2,6′-DMC isomers [1]. This structure-dependent divergence in potency versus tolerability means that interchanging isomers without quantitative justification risks compromising either efficacy or the usable concentration range in cell-based assays. Furthermore, SAR analysis by Tran et al. established that PGE₂ inhibitory activity in the 2′-hydroxychalcone series is governed primarily by the B-ring substitution pattern, with most active compounds requiring at least two methoxy or benzyloxy groups on the B-ring—a criterion that distinguishes 2,4-DMC from mono-methoxy or unsubstituted B-ring analogs [2].

Quantitative Differentiation Evidence for 2,4-Dimethoxy-2'-hydroxychalcone Against the Closest Structural Analogs


Superior Non-Cytotoxic Concentration Window in LPS-Stimulated RAW 264.7 Macrophages Versus 2,5′-DMC and 2,6′-DMC Isomers

In a direct head-to-head comparison of three 2′-hydroxy-2-methoxychalcone regioisomers under identical assay conditions, 2′-hydroxy-2,4-dimethoxychalcone (2,4-DMC) maintained cell viability ≥90% at concentrations up to 20 µM in LPS-stimulated RAW 264.7 macrophages, whereas both 2,5′-DMC and 2,6′-DMC were non-cytotoxic only up to 10 µM [1]. This represents a 2-fold wider non-cytotoxic concentration window for 2,4-DMC, enabling experimental use at concentrations where the other isomers would begin to compromise cell viability [1].

Anti-inflammatory Cytotoxicity profiling Structure-activity relationship

Nitric Oxide Production Inhibition in LPS-Stimulated RAW 264.7 Cells: Comparative Efficacy Against Isomeric 2′-Hydroxychalcones

Under identical non-cytotoxic conditions (10 µM, 24 h), 2,4-DMC reduced LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages by 36.04% relative to the LPS-only control group. By comparison, 2,5′-DMC achieved 53.22% inhibition and 2,6′-DMC achieved 61.95% inhibition at the same 10 µM concentration [1]. While 2,4-DMC was a less potent NO inhibitor than its isomers at 10 µM, its 2-fold higher non-cytotoxic ceiling (20 µM) permits evaluation of concentration-dependent effects beyond the viable range of the other isomers [1].

Nitric oxide inhibition Macrophage inflammation Chalcone isomer comparison

Structural Prerequisites for COX-2-Mediated PGE₂ Inhibition: The Requirement for Multiple B-Ring Methoxy Groups Established by SAR

In a systematic SAR study of 2′-hydroxychalcones by Tran et al. (2009), inhibitory activity against COX-2-catalyzed PGE₂ production in LPS-treated RAW 264.7 cells was found to be governed to a greater extent by the B-ring substitution pattern, with the most active compounds possessing at least two methoxy or benzyloxy groups on the B-ring [1]. The 2,4-dimethoxy B-ring substitution of 2,4-DMC satisfies this empirically determined structural prerequisite, distinguishing it from mono-methoxy B-ring analogs and unsubstituted 2′-hydroxychalcone that lack sufficient B-ring electron-donating character for potent PGE₂ inhibition [1]. A computational pharmacophore model by Franke et al. (2005) further predicted a COX-2 IC₅₀ of 15 nM for this compound, though this value derives from a virtual screening model rather than a direct biochemical assay [2].

COX-2 inhibition PGE₂ production Chalcone SAR

BCRP/ABCG2 Transporter Modulation: 2,4-Dimethoxy Substitution Pattern Associated with Selective Inhibition Over P-Glycoprotein

Although the specific compound 2,4-dimethoxy-2′-hydroxychalcone was not individually tested in the BCRP modulation study by Han et al. (2008), the study established that chalcones bearing 2,4-dimethoxy substitution on ring A increase mitoxantrone accumulation in BCRP-overexpressing MDA-MB-231 cells to a greater extent than the established BCRP inhibitor fumitremorgin C at 5 µM, while showing negligible effect on calcein accumulation in P-glycoprotein-overexpressing MDCKII cells [1]. Functionally, these 2,4-dimethoxy-substituted chalcones increased the sensitivity of BCRP-overexpressing cancer cells to mitoxantrone by 2–5 fold [1]. The structural similarity of 2,4-DMC—bearing 2,4-dimethoxy groups albeit on the B-ring rather than the A-ring—places it within the broader class of dimethoxylated chalcones warranting investigation as selective BCRP modulators [1].

BCRP inhibition Multidrug resistance Mitoxantrone accumulation

Optimal Research and Industrial Application Scenarios for 2,4-Dimethoxy-2'-hydroxychalcone Based on Quantitative Differentiation Evidence


Anti-Inflammatory Screening with Extended Concentration-Range Capability in Macrophage Models

For laboratories conducting dose-response studies of chalcone-based anti-inflammatory agents in RAW 264.7 or related macrophage cell lines, 2,4-DMC offers a 2-fold wider non-cytotoxic window (up to 20 µM) compared to its 2,5′-DMC and 2,6′-DMC isomers (up to 10 µM) [1]. This enables full dose-response curve generation up to 20 µM without the cytotoxicity-driven data truncation that limits the interpretability of results from the more potent but more toxic isomers. This property is particularly valuable when investigators need to discriminate between true pharmacological inhibition of inflammatory mediators and apparent inhibition secondary to reduced cell viability [1].

Structure-Activity Relationship (SAR) Reference Compound for B-Ring Dimethoxy Pharmacophore Studies

The Tran et al. (2009) SAR study established that at least two B-ring methoxy or benzyloxy groups are required for meaningful PGE₂ inhibitory activity in the 2′-hydroxychalcone series [2]. 2,4-DMC, with its precisely defined 2,4-dimethoxy B-ring substitution, serves as an ideal reference compound within this SAR framework—representing the minimal B-ring dimethoxy configuration necessary for activity while allowing systematic comparison with mono-methoxy, trimethoxy, and benzyloxy B-ring variants [2].

Isomer-Specific Comparator in Chalcone Anti-Melanogenic and Dual-Function Cosmetic Ingredient Development

In the three-isomer comparative study by Bae and Hyun (2025), 2,4-DMC was the only compound among the three tested 2′-hydroxy-2-methoxychalcones that remained non-cytotoxic at 20 µM while still demonstrating quantifiable NO inhibitory activity (36.04% at 10 µM) [1]. For cosmetic or dermatological ingredient development programs evaluating dual-function (anti-inflammatory/anti-melanogenic) chalcone derivatives, 2,4-DMC provides a differentiated safety-efficacy balance that warrants its inclusion as a comparator to the more potent but more toxic 2,6′-DMC lead candidate [1]. Additionally, a primary skin irritation test conducted in the same study confirmed minimal irritation for the chalcone class, supporting their dermal application potential [1].

BCRP Modulator Scaffold Exploration in Multidrug Resistance Research

Although 2,4-DMC has not been directly tested in BCRP efflux assays, the Han et al. (2008) study demonstrated that chalcones bearing 2,4-dimethoxy substitution achieve superior mitoxantrone accumulation (exceeding fumitremorgin C at 5 µM) with 2–5 fold chemosensitization of BCRP-overexpressing cancer cells, while showing negligible cross-reactivity with P-glycoprotein [3]. Researchers exploring the structure-transporter selectivity relationship of dimethoxylated chalcones could utilize 2,4-DMC to investigate whether the 2,4-dimethoxy B-ring configuration (as opposed to the A-ring substitution studied by Han et al.) retains the BCRP-selective modulation phenotype [3].

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